(5-(4-Fluorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione
CAS No.: 941947-22-4
Cat. No.: VC4671573
Molecular Formula: C22H21FN2OS
Molecular Weight: 380.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941947-22-4 |
|---|---|
| Molecular Formula | C22H21FN2OS |
| Molecular Weight | 380.48 |
| IUPAC Name | [5-(4-fluorophenyl)furan-2-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanethione |
| Standard InChI | InChI=1S/C22H21FN2OS/c1-16-3-2-4-19(15-16)24-11-13-25(14-12-24)22(27)21-10-9-20(26-21)17-5-7-18(23)8-6-17/h2-10,15H,11-14H2,1H3 |
| Standard InChI Key | LQFVRBQLZPATOM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F |
Introduction
(5-(4-Fluorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione is a complex organic compound featuring a furan ring substituted with a 4-fluorophenyl group and a piperazine ring attached to an m-tolyl group. This unique structural arrangement contributes to its distinct chemical properties and potential biological activities. The compound has a molecular formula of CHFNOS and a molecular weight of approximately 380.5 g/mol .
Synthesis and Reactions
The synthesis of (5-(4-Fluorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. These reactions often require careful control over reaction conditions to optimize yield and purity. Continuous flow reactors may be used to enhance efficiency and reduce production costs.
Biological Activities and Potential Applications
| Potential Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Potential interaction with enzymes due to its structural features. |
| Receptor Binding | Possible interaction with receptors, which could influence various physiological processes. |
Comparison with Similar Compounds
| Compound | Structural Features | Biological Activities |
|---|---|---|
| (5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione | Chlorophenyl and o-tolyl substituents | Potential therapeutic applications |
| (5-(4-Fluorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione | Fluorophenyl and m-tolyl substituents | Under investigation for biological activities |
Future Research Directions
Further research is needed to fully understand the pharmacodynamics and pharmacokinetics of (5-(4-Fluorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione. Interaction studies with biological systems will provide insights into its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume